(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, also known as BIBX1382, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched in both in vitro and in vivo models.
Wirkmechanismus
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth. (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In animal studies, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing amyloid-beta plaque deposition and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is its high specificity for EGFR, making it a valuable tool for studying the role of EGFR in various diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all types of cancer. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, including:
1. Combination therapy: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Targeting other receptors: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be modified to target other receptors in addition to EGFR, expanding its potential therapeutic applications.
3. Development of analogs: Analogues of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be synthesized to improve its potency, selectivity, and pharmacokinetic properties.
4. Clinical trials: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be tested in clinical trials to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent.
In conclusion, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for EGFR and anti-inflammatory effects make it a valuable tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, ongoing research and development may lead to the discovery of new applications and improved versions of the molecule.
Synthesemethoden
The synthesis of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol involves several steps, including the reaction of 6-bromoquinazoline with an amino alcohol, followed by the addition of a protecting group and subsequent deprotection to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates in animal models.
Eigenschaften
IUPAC Name |
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-8-1-2-10-9(5-8)13(16-7-15-10)17-11-3-4-19-6-12(11)18/h1-2,5,7,11-12,18H,3-4,6H2,(H,15,16,17)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGUUWRJZHLEA-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.